Eupatin as a Moderate ABCG2 Inhibitor: A Differentiated Profile for Chemosensitization Studies
Eupatin was identified as a moderate inhibitor of the ABCG2 (BCRP) multidrug transporter in a high-throughput cell-based screen. It demonstrated an IC50 of 2.2 µM for ABCG2 inhibition, which distinguishes it from other flavonoids like quercetin that were also evaluated as known inhibitors in the same assay [1]. This specific potency profile validates its use in reversing chemotherapeutic drug resistance, as treatment restored sensitivity of resistant NCI-H460/MX20 cells to mitoxantrone [1]. The assay used pheophorbide a (PhA) accumulation as a readout for ABCG2 transport activity, and Eupatin's effect was benchmarked against fumitremorgin C (FTC), a specific ABCG2 inhibitor [1].
| Evidence Dimension | ABCG2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.2 µM |
| Comparator Or Baseline | Fumitremorgin C (FTC): Used as a positive control at 10 µM, increased PhA accumulation 5.6-fold over control. Quercetin: Identified as a known ABCG2 inhibitor but no IC50 reported in this specific study. |
| Quantified Difference | Eupatin is a moderately potent inhibitor (IC50 2.2 µM) identified from a screen of 3523 natural products, distinguishing it as a specific flavonoid hit [1]. |
| Conditions | In vitro cell-based assay using NCI-H460/MX20 cells overexpressing wild-type ABCG2. Accumulation of the fluorescent substrate pheophorbide a (PhA) was measured. |
Why This Matters
This quantitative potency data justifies the selection of Eupatin over other flavonoids for research focused on ABCG2-mediated multidrug resistance and chemosensitization.
- [1] Henrich, C. J., Robey, R. W., Bokesch, H. R., Bates, S. E., Shukla, S., Ambudkar, S. V., ... & McMahon, J. B. (2006). A High-Throughput Cell-Based Assay for Inhibitors of ABCG2 Activity. SLAS Discovery, 11(2), 176-183. View Source
